2-Cyclobutylidene-2-fluoroethan-1-ol
Description
2-Cyclobutylidene-2-fluoroethan-1-ol (Molecular formula: C₆H₉FO, Molecular weight: 116.14 g/mol) is a fluorinated secondary alcohol characterized by a strained cyclobutylidene group (a four-membered ring with a double bond) and a hydroxyl group adjacent to a fluorine atom on the same carbon (C2). The compound’s CAS registry number is EN300-107335, and it is reported to have a purity of 95% .
This structural combination suggests applications in organic synthesis, particularly in reactions leveraging strain-induced reactivity or fluorine-directed regioselectivity.
Properties
IUPAC Name |
2-cyclobutylidene-2-fluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6(4-8)5-2-1-3-5/h8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPFDKZICUCPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CO)F)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylidene-2-fluoroethan-1-ol typically involves the reaction of cyclobutylidene derivatives with fluorinated reagents under controlled conditions. One common method involves the use of cyclobutylidene bromide and potassium fluoride in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylidene-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclobutylidene-2-fluoroethanone or cyclobutylidene-2-fluoroethanal.
Reduction: Formation of cyclobutylidene-2-fluoroethane or cyclobutylidene-2-fluoroethanol.
Substitution: Formation of cyclobutylidene-2-iodoethan-1-ol or cyclobutylidene-2-aminoethan-1-ol.
Scientific Research Applications
2-Cyclobutylidene-2-fluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutylidene-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key properties of 2-cyclobutylidene-2-fluoroethan-1-ol and related compounds from the provided evidence:
Key Comparative Findings
Fluorinated Alcohols
- This compound vs. 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol: Acidity: The trifluoroethanol (C₅H₇F₃O) exhibits significantly higher acidity due to three electron-withdrawing fluorine atoms on C2, which stabilize the deprotonated alkoxide ion. In contrast, the single fluorine in the cyclobutylidene analog provides a milder electronic effect . cyclobutylidene addition reactions). Applications: The trifluoroethanol’s enhanced acidity makes it suitable as a solvent or catalyst in fluorination reactions, whereas the cyclobutylidene derivative’s strain could be exploited in [2+2] cycloadditions or polymer precursors .
Organophosphorus Esters
The phosphonofluoridate esters (Evidences 1–3) differ fundamentally in functional groups but share structural motifs (fluorine, branched alkyl chains):
- Reactivity : The phosphorus-fluorine bond in these esters is highly polarizable, rendering them susceptible to hydrolysis or nucleophilic attack at the phosphorus center. This contrasts with the alcohol’s hydroxyl group, which participates in hydrogen bonding or oxidation reactions .
- Toxicity Potential: Organophosphorus compounds are often associated with bioactivity (e.g., acetylcholinesterase inhibition).
- Synthetic Utility : These esters could serve as fluorinating agents or intermediates in pesticide synthesis, diverging from the alcohol’s likely role in materials science .
Research Implications and Limitations
- This compound : Further studies are needed to explore its reactivity in ring-opening or fluorinated polymer synthesis.
- 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol : Its high acidity warrants investigation in acid-catalyzed reactions or as a solvent for polar substrates.
- Phosphonofluoridates: Safety and stability studies are critical given their structural similarity to organophosphate toxins.
Biological Activity
2-Cyclobutylidene-2-fluoroethan-1-ol, with the molecular formula CHFO, is an organic compound characterized by its unique cyclobutylidene and fluorinated ethan-1-ol structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
The synthesis of this compound typically involves the reaction of cyclobutylidene derivatives with fluorinated reagents. A common method employs cyclobutylidene bromide reacted with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction proceeds via nucleophilic substitution, yielding the desired product with notable purity and yield.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, which can influence various physiological processes. Research indicates that this compound may exhibit properties such as:
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Possible interaction with receptors that mediate cellular signaling.
- Antimicrobial Activity : Investigated for its efficacy against certain microbial strains.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act as an inhibitor or modulator of particular enzymes or receptors, leading to downstream biological effects. The presence of the fluorine atom is believed to enhance its reactivity and stability, potentially influencing its biological interactions.
Antimicrobial Studies
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. For instance, a study demonstrated that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Enzyme Interaction Studies
Research focusing on enzyme interactions has revealed that this compound may inhibit specific hydrolases. These findings indicate that the compound could be explored further for therapeutic applications in conditions where enzyme modulation is beneficial.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Cyclobutylidene-2-chloroethan-1-ol | Chlorine substituent | Moderate enzyme inhibition |
| 2-Cyclobutylidene-2-bromoethan-1-ol | Bromine substituent | Lower antimicrobial activity |
| This compound | Fluorine substituent, enhanced stability | Significant antimicrobial effects |
The presence of fluorine in this compound is particularly noteworthy as it often correlates with increased biological activity compared to its chloro and bromo counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
